molecular formula C16H13Br2NO4 B2776291 4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 101690-99-7

4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B2776291
CAS No.: 101690-99-7
M. Wt: 443.091
InChI Key: KXHQMAGGCJSUCQ-UHFFFAOYSA-N
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Description

“4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 101690-99-7 . It has a molecular weight of 443.09 and its IUPAC name is 2-((3aR,4S,5S,7R,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid . The compound is stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Antimicrobial Activities

The synthesis and evaluation of amino acids and sulfamoyl and pyrrole derivatives attached to a benzoimidazole moiety, including compounds related to the benzoic acid derivatives, have demonstrated significant antimicrobial activities. These compounds have been found to be effective against various strains of bacteria and fungi, indicating their potential application in the development of new antimicrobial agents. The study utilized a starting material that was transformed through a series of chemical reactions, leading to the creation of derivatives with potent antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal species such as Candida albicans and Aspergillus niger (E. A. Abd El-Meguid, 2014).

Fluorescence Emissions

Research on an amino-naphthoquinone derivative, specifically 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, has revealed its capacity for multiple tunable fluorescence emissions under different conditions such as solvent, pH, and excitation wavelength. This compound exhibits dual fluorescence emissions with unique characteristics in various solvents, demonstrating its potential as a versatile fluorophore for analytical and bioimaging applications. The study provides insights into the modulation of these emissions by altering experimental conditions, contributing to the field of fluorescence spectroscopy and its applications in scientific research (M. Singh & J. Baruah, 2017).

Enzymatic Oxidative Polymerization

The enzymatic oxidative polymerization of a new para-imine functionalized phenol derivative, 4-(4-hydroxybenzylideneamino)benzoic acid, using horseradish peroxidase, has been explored. This process leads to the formation of oligomers with potential applications in material science and polymer chemistry. The polymerization results, characterized by various analytical techniques, show that the oligomer possesses high thermal stability and interesting electrochemical properties, making it a candidate for further study in the development of advanced materials (Altug Kumbul et al., 2015).

Luminescent Properties of Lanthanide Complexes

The synthesis and characterization of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives have been investigated to study the effect of electron-withdrawing and electron-donating groups on the luminescent properties of these complexes. The research has led to the development of Tb(3+) and Eu(3+) complexes with varying photophysical properties, influenced by the nature of the substituents on the benzoic acid derivatives. This study contributes to the understanding of the design principles for luminescent lanthanide complexes with potential applications in optical materials and sensors (S. Sivakumar et al., 2010).

Properties

IUPAC Name

4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHQMAGGCJSUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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